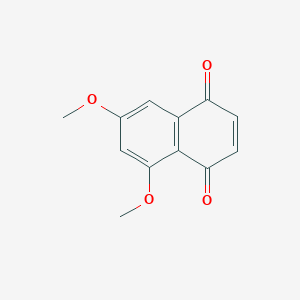
5,7-Dimethoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of two methoxy groups at the 5 and 7 positions on the naphthalene ring and two carbonyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxynaphthalene-1,4-dione typically involves the oxidation of 5,7-dimethoxynaphthalene. One common method includes the use of ceric ammonium nitrate (CAN) as an oxidizing agent in acetonitrile at room temperature . The reaction proceeds smoothly, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent for treating Ras-mediated liver cancer.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 5,7-Dimethoxynaphthalene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) within cells. This leads to oxidative stress and subsequent apoptosis in cancer cells. The compound targets the Ras protein and its downstream signaling pathways, including protein kinase B, extracellular signal-related kinase, and glycogen synthase kinase phosphorylation .
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Dimethoxynaphthalene-1,4-dione
- 2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione
Uniqueness
5,7-Dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown significant potential in inducing apoptosis in Ras-mutated cancer cells, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-5-8-9(13)3-4-10(14)12(8)11(6-7)16-2/h3-6H,1-2H3 |
Clave InChI |
YUXALAZURFIIAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=O)C=CC2=O)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


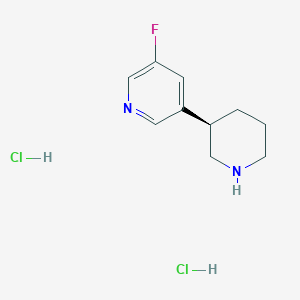

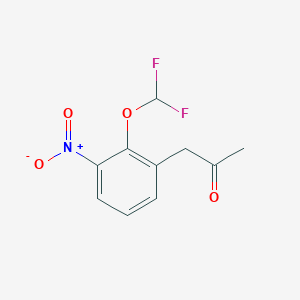



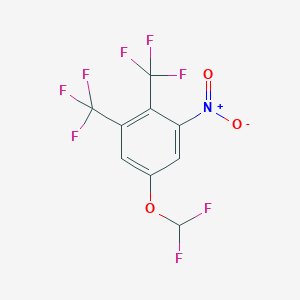
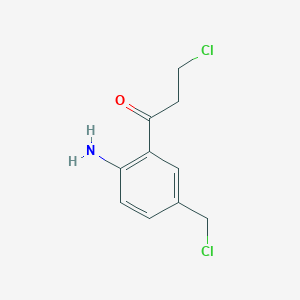


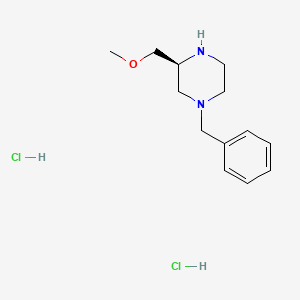
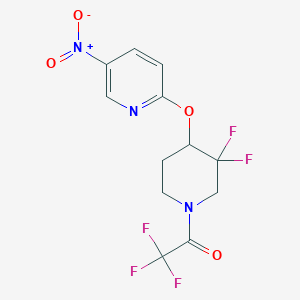
![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
